

The Pharmacological Profile of Melinamide: A Technical Guide

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Compound of Interest					
Compound Name:	Melinamide				
Cat. No.:	B1676184	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melinamide, also known as N-(α -methylbenzyl)linoleamide, is a cholesterol-lowering agent that acts via the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT). This technical guide provides a comprehensive overview of the pharmacological profile of **Melinamide**, including its mechanism of action, preclinical and clinical data, and pharmacokinetic properties. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the field of cardiovascular diseases.

Mechanism of Action

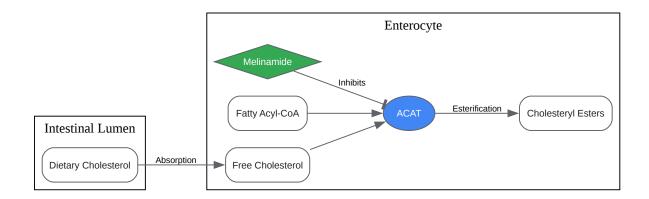
Melinamide's primary mechanism of action is the inhibition of Acyl CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of cholesterol. [1][2] By inhibiting ACAT, **Melinamide** reduces the absorption of dietary cholesterol in the intestine and decreases the formation of cholesteryl esters in the liver.

The inhibition of ACAT by DL-**Melinamide** has been determined to be uncompetitive.[2] The compound has two optical isomers, D-MA and L-MA, with the D-isomer being a more potent inhibitor of ACAT and, consequently, a more effective inhibitor of cholesterol absorption.[2]

Signaling Pathway



The inhibition of ACAT by **Melinamide** directly impacts the cholesterol esterification pathway. A simplified representation of this is provided below.



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Figure 1: Simplified diagram of Melinamide's inhibition of ACAT in an enterocyte.

Preclinical Pharmacology

Preclinical studies in animal models have demonstrated the cholesterol-lowering efficacy of **Melinamide**.

In Vitro Data

Compound	Target	Assay	IC50	Reference
DL-Melinamide	Acyl CoA:cholesterol acyltransferase (ACAT)	Inhibition of cholesterol esterification in rabbit small intestine mucosal microsomes	~0.5 μM	[2]

In Vivo Data



In cholesterol-fed diabetic rats, treatment with **Melinamide** resulted in a significant decrease in the enhanced intestinal ACAT activity. This effect was accompanied by a marked improvement in hypercholesterolemia, suggesting a direct link between the inhibition of intestinal ACAT and the cholesterol-lowering effect of the drug.

Clinical Pharmacology

Information regarding the clinical pharmacology of **Melinamide** is limited. While it was marketed in Japan under the trade name Artes, it has since been withdrawn. The specific reasons for its withdrawal are not publicly available in the retrieved search results, though drug withdrawals are often due to safety concerns or lack of efficacy compared to other available treatments.

Pharmacokinetics

A study on the metabolism of N-(α -methylbenzyl)linoleamide in rats and humans provided some pharmacokinetic insights. In rats, the main metabolites were identified as dicarboxylic acid monoamides. In humans, approximately 53% of an oral dose was excreted unchanged in the feces within three days. Notably, **Melinamide** was not detected in the serum of a volunteer who had been taking a daily oral dose of 1500 mg for three months, suggesting low systemic absorption.

Experimental Protocols ACAT Inhibition Assay (General Protocol)

A general protocol for determining the in vitro inhibitory activity of a compound against ACAT is outlined below. This is a representative protocol and specific parameters for the **Melinamide** studies were not available in the search results.





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Figure 2: General workflow for an in vitro ACAT inhibition assay.

Materials:

- Microsomal fraction from a relevant tissue source (e.g., liver, intestine)
- Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA)
- Cholesterol-rich liposomes
- Test compound (Melinamide) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer
- Lipid extraction solvents (e.g., chloroform:methanol)
- Thin-layer chromatography (TLC) plates and developing solvents
- Scintillation counter

Procedure:

 Preparation of Microsomes: Isolate the microsomal fraction from homogenized tissue via differential centrifugation.



- Incubation: Pre-incubate the microsomal preparation with varying concentrations of Melinamide.
- Reaction Initiation: Start the reaction by adding the radiolabeled fatty acyl-CoA and cholesterol-rich liposomes.
- Reaction Termination: Stop the reaction after a defined incubation period by adding a lipid extraction solvent mixture.
- Lipid Separation: Separate the cholesteryl ester fraction from other lipids using TLC.
- Quantification: Quantify the amount of radioactivity incorporated into the cholesteryl ester band using a scintillation counter.
- Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of Melinamide and determine the IC50 value.

Synthesis

The synthesis of N-(α -methylbenzyl)linoleamide can be achieved through the reaction of linoleoyl chloride with α -methylbenzylamine. A detailed, specific protocol for the synthesis of **Melinamide** was not available in the provided search results.

Conclusion

Melinamide is a potent inhibitor of ACAT with demonstrated cholesterol-lowering effects in preclinical models. Its mechanism of action is well-defined, and its pharmacokinetic profile suggests low systemic absorption. However, the limited availability of clinical data and its withdrawal from the market in Japan highlight the need for further investigation into its safety and efficacy in humans. The information presented in this guide provides a foundation for researchers interested in exploring the therapeutic potential of ACAT inhibitors and the further development of compounds with similar mechanisms of action.

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References

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